molecular formula C17H19N5O3 B2750121 N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 1171730-65-6

N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2750121
CAS RN: 1171730-65-6
M. Wt: 341.371
InChI Key: MPFFPWWTHQRWTJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a compound with potential pharmacological properties. It belongs to the class of substituted cinnamides and has been investigated for various activities, including antioxidant, antimicrobial, antitumor, and antitubercular effects .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[d][1,3]dioxole ring fused with a pyridazine ring, along with a piperazine moiety. The exact arrangement of atoms and bond angles can be determined from crystallographic data or computational studies .


Physical And Chemical Properties Analysis

Physical properties such as solubility, melting point, and stability, as well as chemical properties like acidity/basicity, should be experimentally determined. Unfortunately, specific data for this compound is limited .

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its potential anticancer properties. A series of derivatives bearing the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure-activity relationship study of these compounds may provide insights into developing more active analogs and understanding the anticancer mechanisms of indole molecules .

Synthesis of Benzylisoquinoline Alkaloids

The benzo[d][1,3]dioxole moiety is also significant in the synthesis of benzylisoquinoline alkaloids, which include aporphines, coptisines, and dibenzopyrrocolines. These compounds have various pharmacological activities, and their total synthesis involves strategies like Pd-catalyzed arylation and Noyori asymmetric hydrogenation .

Modulation of ATP-Binding Cassette Transporters

Derivatives of the compound have been investigated as modulators of ATP-binding cassette transporters. This application is particularly relevant in the treatment of cystic fibrosis, where modulation of these transporters can have therapeutic effects .

Safety and Hazards

Since N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide has not been widely studied or applied, safety and toxicity data are limited . Caution should be exercised when handling or using this compound.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-12-2-5-16(20-19-12)21-6-8-22(9-7-21)17(23)18-13-3-4-14-15(10-13)25-11-24-14/h2-5,10H,6-9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFFPWWTHQRWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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